molecular formula C23H29N3O2 B2658924 N'-(3-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 955594-32-8

N'-(3-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No.: B2658924
CAS No.: 955594-32-8
M. Wt: 379.504
InChI Key: MAURQWOOLRUZCK-UHFFFAOYSA-N
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Description

N’-(3-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is an organic compound that belongs to the class of ethanediamides This compound is characterized by its complex structure, which includes a 3-methylphenyl group and a 1-propyl-1,2,3,4-tetrahydroquinolin-6-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the 3-methylphenyl group: This can be achieved through the Friedel-Crafts alkylation of benzene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Synthesis of the 1-propyl-1,2,3,4-tetrahydroquinoline: This involves the reduction of quinoline using a reducing agent like sodium borohydride, followed by alkylation with propyl bromide.

    Coupling of the two intermediates: The final step involves the coupling of the 3-methylphenyl group with the 1-propyl-1,2,3,4-tetrahydroquinoline derivative using ethanediamide as a linker. This step typically requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of N’-(3-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(3-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced amine derivatives.

    Substitution: N-alkylated ethanediamide derivatives.

Scientific Research Applications

N’-(3-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N’-(3-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide: Unique due to its specific substituents and structure.

    N’-(3-methylphenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide: Similar structure but with an ethyl group instead of a propyl group.

    N’-(3-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanediamide: Similar structure but with a propanediamide linker instead of ethanediamide.

Uniqueness

N’-(3-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is unique due to its specific combination of substituents and the presence of both a 3-methylphenyl group and a 1-propyl-1,2,3,4-tetrahydroquinolin-6-yl group

Properties

IUPAC Name

N'-(3-methylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-3-13-26-14-5-7-19-16-18(9-10-21(19)26)11-12-24-22(27)23(28)25-20-8-4-6-17(2)15-20/h4,6,8-10,15-16H,3,5,7,11-14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAURQWOOLRUZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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